molecular formula C17H21N3O4S B2601482 3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921792-97-4

3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2601482
CAS RN: 921792-97-4
M. Wt: 363.43
InChI Key: PKEYBQWSELFKNB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of various benzamide derivatives and related compounds, indicating a keen interest in the development of new chemical entities with potential biological activities. For instance, studies on the synthesis, characterization, docking studies, and anti-microbial evaluation of thiazole and benzodioxophosphol derivatives highlight the methodologies and analytical techniques employed in creating and assessing new compounds within this chemical class (Spoorthy et al., 2021). Such research often includes detailed structural analysis through NMR, IR, Mass spectral data, and elemental analysis, providing a foundation for further application-specific studies.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazole derivatives, underscoring the potential of these compounds in addressing microbial resistance and infection control. For example, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents demonstrate significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the therapeutic potential of these compounds (Palkar et al., 2017).

Anticancer Evaluation

The anticancer activities of benzamide derivatives and their analogs have been a subject of research, with studies assessing the efficacy of these compounds against various cancer cell lines. The design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, for instance, show moderate to excellent anticancer activity, highlighting the role of these compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Corrosion Inhibition

Research on benzothiazole derivatives has also extended to their application as corrosion inhibitors, illustrating the compound's utility beyond biomedical applications. Studies demonstrate their effectiveness in protecting carbon steel against corrosion in acidic environments, indicating the potential for these compounds in industrial applications (Hu et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-7-18-15(21)9-12-10-25-17(19-12)20-16(22)11-5-6-13(23-2)14(8-11)24-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEYBQWSELFKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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